molecular formula C17H18N5O3P B12043728 P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N'-(phenylmethylidene)phosphinic hydrazide

P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N'-(phenylmethylidene)phosphinic hydrazide

Cat. No.: B12043728
M. Wt: 371.3 g/mol
InChI Key: WMQSKGCNDFECNX-NBVRZTHBSA-N
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Description

P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide is a complex organic compound that features aziridine, nitrophenyl, and phosphinic hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide typically involves multi-step organic reactions. The starting materials might include aziridine derivatives, nitrophenyl compounds, and phosphinic hydrazides. Common reaction conditions could involve the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amine.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions could vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound might be studied for its potential biological activity. The aziridine ring is known for its ability to interact with DNA, making it a candidate for anticancer research.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the nitrophenyl group suggests potential activity as an antimicrobial or anticancer agent.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide would depend on its specific application. For example, if used as an anticancer agent, it might interact with DNA to inhibit cell division. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other aziridine derivatives, nitrophenyl compounds, and phosphinic hydrazides. Examples include:

  • Aziridine-2-carboxylic acid
  • 4-Nitrophenylhydrazine
  • Diphenylphosphinic hydrazide

Uniqueness

What sets P,P-DI(1-Aziridinyl)N-(4-nitrophenyl)-N’-(phenylmethylidene)phosphinic hydrazide apart is the combination of these functional groups in a single molecule. This unique structure could confer specific reactivity and biological activity that is not observed in simpler compounds.

Properties

Molecular Formula

C17H18N5O3P

Molecular Weight

371.3 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-N-[bis(aziridin-1-yl)phosphoryl]-4-nitroaniline

InChI

InChI=1S/C17H18N5O3P/c23-22(24)17-8-6-16(7-9-17)21(18-14-15-4-2-1-3-5-15)26(25,19-10-11-19)20-12-13-20/h1-9,14H,10-13H2/b18-14+

InChI Key

WMQSKGCNDFECNX-NBVRZTHBSA-N

Isomeric SMILES

C1CN1P(=O)(N2CC2)N(C3=CC=C(C=C3)[N+](=O)[O-])/N=C/C4=CC=CC=C4

Canonical SMILES

C1CN1P(=O)(N2CC2)N(C3=CC=C(C=C3)[N+](=O)[O-])N=CC4=CC=CC=C4

Origin of Product

United States

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